molecular formula C9H13N3O4 B11804304 2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)aceticacid

2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)aceticacid

Cat. No.: B11804304
M. Wt: 227.22 g/mol
InChI Key: HGABOZWKKTYNFV-UHFFFAOYSA-N
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Description

2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazine ring, an ethylcarbamoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents, such as:

Uniqueness

What sets 2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

2-[3-(ethylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid

InChI

InChI=1S/C9H13N3O4/c1-2-10-9(16)6-3-4-7(13)12(11-6)5-8(14)15/h2-5H2,1H3,(H,10,16)(H,14,15)

InChI Key

HGABOZWKKTYNFV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(C(=O)CC1)CC(=O)O

Origin of Product

United States

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